2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an imine or azomethine group (-C=N-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation reaction between an aldehyde and an amine. In this case, the reaction involves the condensation of 2-(3,4-dimethylphenyl)-1,3-benzoxazole-5-carbaldehyde with 2-aminophenol. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification are commonly employed.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Corresponding amines.
Substitution: Esters or ethers, depending on the reagents used.
Scientific Research Applications
2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with various molecular targets. The imine group can form coordination bonds with metal ions, making it useful in catalysis and material science. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol
- 2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-4,6-diiodophenol
- 2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol
Uniqueness
Additionally, the compound’s ability to form stable metal complexes makes it valuable in coordination chemistry .
Properties
Molecular Formula |
C22H18N2O2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H18N2O2/c1-14-7-8-16(11-15(14)2)22-24-19-12-18(9-10-21(19)26-22)23-13-17-5-3-4-6-20(17)25/h3-13,25H,1-2H3 |
InChI Key |
HISNNKJTWUXPFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=CC=C4O)C |
Origin of Product |
United States |
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